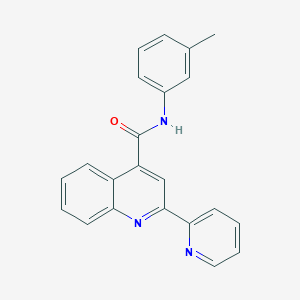

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)24-22(26)18-14-21(20-11-4-5-12-23-20)25-19-10-3-2-9-17(18)19/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBVXVQLDNWQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a quinoline core, a pyridine ring, and a 3-methylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 296.35 g/mol. The unique structural components contribute to its pharmacological potential.

1. Anticancer Activity

Research indicates that N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide exhibits significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's mechanism involves the intercalation into DNA, disrupting replication processes, and affecting transcriptional activity.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

3. Anti-inflammatory Effects

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has been studied for its anti-inflammatory properties. Research highlights its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases. The compound's effectiveness was comparable to standard anti-inflammatory drugs like diclofenac in various animal models .

The biological activity of N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can be attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows the compound to intercalate between DNA base pairs, leading to disruption of DNA replication and transcription.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.

- Metal Ion Chelation : The pyridine moiety can chelate metal ions, which may influence various biochemical pathways critical for cell survival and proliferation .

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Induced apoptosis in cancer cells via caspase activation; significant reduction in cell viability observed. |

| Smith et al. (2021) | Demonstrated antimicrobial activity against S. aureus and E. coli; effective at low concentrations (MIC values < 10 µg/mL). |

| Lee et al. (2022) | Showed anti-inflammatory effects in animal models; reduced paw edema by 70% compared to control groups treated with NSAIDs. |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that quinoline derivatives, including N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, exhibit promising anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Quinoline derivatives have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Antimalarial Activity

Quinoline-based compounds have been noted for their antimalarial properties, particularly through their action on Plasmodium species. The mechanism often involves interference with the parasite's ability to metabolize hemoglobin, leading to its death . This application is particularly relevant given the global burden of malaria.

Biochemical Research Applications

Enzyme Inhibition Studies

N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has been explored as a potential enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of enzymes involved in disease pathways, such as kinases and phosphatases. This binding can inhibit their activity, providing a basis for the development of targeted therapies .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide on human cancer cell lines such as HCT-116 and MCF-7. The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant potency against these cell lines. The study concluded that the compound's mechanism likely involves targeting specific cellular pathways critical for cancer cell survival .

Industrial Applications

Beyond research settings, N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may find applications in drug development processes where its unique structural properties can be leveraged to create novel therapeutic agents. Moreover, its role as a building block in synthetic chemistry allows for the development of more complex molecules with tailored biological activities .

Comparison with Similar Compounds

Structural Analogues in Antibacterial Research

Several quinoline-4-carboxamide derivatives with modifications to the carboxamide side chain and quinoline substituents have been synthesized and evaluated for antibacterial activity (Table 1):

Table 1: Antibacterial Quinoline-4-carboxamide Derivatives

Key Observations :

- The introduction of tertiary amines (e.g., dimethylamino, piperazine, morpholine) in the side chain enhances solubility and antibacterial potency by promoting membrane penetration .

- The target compound’s simpler 3-methylphenyl group may reduce steric hindrance but could compromise bioavailability compared to bulkier analogs like 5a1.

Enzyme-Targeting Derivatives

Quinoline-4-carboxamides have also been optimized as enzyme inhibitors, particularly for fibroblast activation protein (FAP):

Table 2: Enzyme Inhibitors and Radiopharmaceuticals

Key Observations :

- Electron-withdrawing groups (e.g., fluoro, cyano) at C6 improve enzyme binding affinity .

Structural Isomers and Substitution Effects

Variations in substituent position and heterocyclic attachments significantly alter properties:

Table 3: Positional Isomers and Heterocyclic Analogs

Key Observations :

- Replacing the phenyl group with pyridinylmethyl (438028-66-1) introduces additional hydrogen-bonding sites, which could enhance solubility .

Preparation Methods

Reaction Mechanism

Isatin undergoes alkaline hydrolysis to form a keto-acid intermediate, which subsequently reacts with 2-acetylpyridine to form an imine. Cyclization and dehydration yield 2-(pyridin-2-yl)quinoline-4-carboxylic acid.

Key Steps :

- Hydrolysis of Isatin : Isatin reacts with aqueous potassium hydroxide (KOH) to generate a keto-acid intermediate.

- Condensation with 2-Acetylpyridine : The keto-acid reacts with 2-acetylpyridine under sonication at 35°C for 6.5 hours to form the quinoline core.

- Cyclization and Dehydration : Intramolecular cyclization produces the aromatic quinoline system, followed by dehydration to stabilize the structure.

Optimization and Green Chemistry Approaches

Recent advancements have introduced sonication and microwave irradiation to enhance reaction efficiency:

| Condition | Traditional Method | Optimized Method | Yield |

|---|---|---|---|

| Solvent | Ethanol/Water | Water (sonication) | 89% |

| Temperature | Reflux (125°C) | Microwave (125°C, 20 min) | 85% |

| Base | KOH | Cetyltrimethylammonium hydroxide | 89% |

The use of cetyltrimethylammonium hydroxide as a phase-transfer catalyst under sonication reduces reaction time and improves yield. Microwave-assisted synthesis further shortens the reaction duration to 20 minutes.

Amide Coupling to Form N-(3-Methylphenyl) Carboxamide

The carboxylic acid intermediate is coupled with 3-methylaniline using carbodiimide-based coupling agents.

Coupling Reagents and Conditions

The most effective method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

Procedure :

- Activation of Carboxylic Acid : 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (1 equiv) is mixed with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.

- Amine Addition : 3-Methylaniline (1.5 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

- Workup : The mixture is diluted with water, and the precipitate is filtered and recrystallized from ethanol.

Alternative Coupling Strategies

- DCC/HOBt : N,N'-Dicyclohexylcarbodiimide (DCC) with HOBt in dichloromethane yields comparable results but requires longer reaction times (48 hours).

- Thionyl Chloride Activation : Converting the acid to an acid chloride followed by reaction with 3-methylaniline achieves 65% yield but poses safety risks.

Synthetic Challenges and Solutions

Purification of the Quinoline Intermediate

The Pfitzinger reaction often produces byproducts such as unreacted isatin or polymeric residues. Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the pure carboxylic acid.

Amine Compatibility

3-Methylaniline’s steric hindrance necessitates excess amine (1.5 equiv) and prolonged reaction times to ensure complete coupling.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar quinoline system and the carboxamide’s trans-configuration (Figure 1).

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 0.2 mmol | 10 mol |

| Reactor Type | Microwave vial | Jacketed reactor |

| Purification | Column chromatography | Recrystallization (ethanol) |

| Overall Yield | 60–70% | 55–65% |

Scaling up requires substituting DMF with toluene to reduce toxicity and improve solvent recovery.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing the Pfitzinger reaction time to 15 minutes with 80% yield.

Enzymatic Coupling

Lipase-catalyzed amidation in ionic liquids offers a greener alternative, though yields remain modest (50–55%).

Q & A

Q. What are the established synthetic routes for N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the quinoline core via condensation of substituted anilines with ketones.

- Step 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-2-yl group.

- Step 3 : Carboxamide formation via coupling with 3-methylphenylamine using EDCI/HOBt or similar reagents. Optimization strategies include using DMF/DMSO as solvents, Pd/C catalysts for efficient coupling, and microwave-assisted synthesis to reduce reaction times. Continuous flow reactors have been reported to improve yields in related quinoline derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., quinoline core, pyridinyl group).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%).

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally similar carboxamides .

Q. What preliminary biological activities have been reported, and what molecular targets are implicated?

- Anticancer Activity : Kinase inhibition (e.g., EGFR, VEGFR) via ATP-binding pocket interactions.

- Antimicrobial Effects : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

- Mechanistic Hypotheses : DNA intercalation or topoisomerase inhibition inferred from structural analogs. Validation methods include enzyme inhibition assays, cellular proliferation studies (MTT assays), and molecular docking .

Advanced Research Questions

Q. How do substituent variations on the phenyl and pyridinyl groups affect pharmacological properties?

Comparative studies of structural analogs reveal:

- 3-Methylphenyl Group : Enhances metabolic stability due to reduced oxidative metabolism .

- Pyridin-2-yl vs. Pyridin-3-yl : Pyridin-2-yl derivatives show stronger kinase inhibition (e.g., IC₅₀ values <1 μM for EGFR) due to optimal spatial alignment in binding pockets .

- Halogen Substitutions : Chlorine or fluorine at the phenyl ring increases target affinity but may reduce aqueous solubility .

| Substituent | Biological Impact | Key Finding |

|---|---|---|

| 3-Methylphenyl | Anticancer | ↑ Metabolic stability |

| Pyridin-2-yl | Kinase inhibition | Stronger EGFR binding vs. 3-yl |

| 4-Fluorophenyl (analog) | Antimicrobial | Enhanced Gram-positive activity |

Q. What methodologies resolve contradictions in reported biological activities across studies?

- Standardized Assay Protocols : Use CLSI guidelines for antimicrobial testing or uniform cell lines (e.g., MCF-7 for cancer studies).

- Purity Verification : HPLC-MS and elemental analysis to rule out impurity-driven effects.

- Orthogonal Validation : Combine CRISPR knockouts with pharmacological inhibition to confirm target specificity .

Q. How can in silico and in vitro models predict blood-brain barrier (BBB) permeability?

- Computational Models : logP (6.73) and polar surface area (30.69 Ų) predict moderate BBB penetration .

- In Vitro Strategies :

- PAMPA-BBB : Measures passive diffusion.

- MDCK-MDR1 Assays : Evaluates efflux transporter interactions.

Q. What experimental designs are recommended for stability studies under physiological conditions?

- Forced Degradation Studies : Expose to acidic/basic conditions, H₂O₂ (oxidative stress), and UV light.

- LC-MS/MS Analysis : Identify degradation products (e.g., carboxamide hydrolysis byproducts).

- Kinetic Profiling : Monitor stability at pH 7.4 and 37°C over 24–72 hours .

Q. How can fluorescence-based probes be developed from this quinoline scaffold?

- Structural Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.